molecular formula C10H14O3S B13101366 Methyl 3,4,5-trimethylbenzenesulfonate

Methyl 3,4,5-trimethylbenzenesulfonate

Cat. No.: B13101366
M. Wt: 214.28 g/mol
InChI Key: NOPXKUWSDMORJH-UHFFFAOYSA-N
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Description

Methyl 3,4,5-trimethylbenzenesulfonate is an organic compound with the molecular formula C10H14O3S. It is a sulfonate ester derived from 3,4,5-trimethylbenzenesulfonic acid. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,4,5-trimethylbenzenesulfonate can be synthesized through the esterification of 3,4,5-trimethylbenzenesulfonic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4,5-trimethylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3,4,5-trimethylbenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3,4,5-trimethylbenzenesulfonate involves its ability to act as an electrophile in chemical reactions. The sulfonate group is highly reactive and can undergo nucleophilic attack, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

  • Methyl benzenesulfonate
  • Methyl toluenesulfonate
  • Methyl xylenesulfonate

Uniqueness

Methyl 3,4,5-trimethylbenzenesulfonate is unique due to the presence of three methyl groups on the benzene ring, which influences its reactivity and chemical properties. This structural feature distinguishes it from other sulfonate esters and makes it particularly useful in specific synthetic applications .

Properties

Molecular Formula

C10H14O3S

Molecular Weight

214.28 g/mol

IUPAC Name

methyl 3,4,5-trimethylbenzenesulfonate

InChI

InChI=1S/C10H14O3S/c1-7-5-10(14(11,12)13-4)6-8(2)9(7)3/h5-6H,1-4H3

InChI Key

NOPXKUWSDMORJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)C)S(=O)(=O)OC

Origin of Product

United States

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